(S)-1-(2,5-Difluorophenyl)ethanamine

Biocatalysis Imine Reductase Chiral Amine Synthesis

(S)-1-(2,5-Difluorophenyl)ethanamine (CAS 1201363-81-6) is an enantiopure (S-configured) chiral arylethylamine building block, characterized by a 2,5-difluorophenyl substitution pattern and a free primary amine. It is primarily utilized as a key synthetic intermediate in medicinal chemistry campaigns, with its free amine form offering direct modular incorporation into lead compounds, such as tropomyosin receptor kinase (Trk) inhibitors , without requiring in situ deprotection steps.

Molecular Formula C8H10ClF2N
Molecular Weight 193.62
CAS No. 1201363-81-6
Cat. No. B3026978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,5-Difluorophenyl)ethanamine
CAS1201363-81-6
Molecular FormulaC8H10ClF2N
Molecular Weight193.62
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)F)N.Cl
InChIInChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1
InChIKeyNQFUIZOIKVFLIM-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2,5-Difluorophenyl)ethanamine (CAS 1201363-81-6): Procurement and Differentiation Guide for Chiral Fluorinated Arylethylamine Building Blocks


(S)-1-(2,5-Difluorophenyl)ethanamine (CAS 1201363-81-6) is an enantiopure (S-configured) chiral arylethylamine building block, characterized by a 2,5-difluorophenyl substitution pattern and a free primary amine . It is primarily utilized as a key synthetic intermediate in medicinal chemistry campaigns, with its free amine form offering direct modular incorporation into lead compounds, such as tropomyosin receptor kinase (Trk) inhibitors [1], without requiring in situ deprotection steps.

(S)-1-(2,5-Difluorophenyl)ethanamine: Why Fluorine Position and Chirality Preclude Direct Substitution in SAR Studies


The biological and physicochemical properties of fluorinated arylethylamines are exquisitely sensitive to both the substitution pattern on the phenyl ring and the absolute stereochemistry at the chiral center [1]. The 2,5-difluoro motif imposes a distinct electronic distribution and molecular geometry compared to other difluoro regioisomers (e.g., 2,4- or 3,5-difluoro) [2], which directly translates into differential target engagement. Furthermore, the specific (S)-configuration is critical for achieving high enantiomeric excess (>99.5%) in downstream biocatalytic or asymmetric syntheses [3]; substituting with the racemate or the (R)-enantiomer would compromise stereochemical fidelity and potentially negate the desired pharmacological selectivity established in structure-activity relationship (SAR) campaigns [4].

Quantitative Comparative Evidence: (S)-1-(2,5-Difluorophenyl)ethanamine vs. Closest Analogs


Enantiomeric Excess and Process Yield in Biocatalytic Larotrectinib Intermediate Synthesis

The (S)-configured 2,5-difluorophenyl motif is directly derivable from cyclic imine precursors with exceptional stereochemical fidelity. In an engineered imine reductase (ScIRED-R3-V4) system, the reduction of a 2-(2,5-difluorophenyl)-pyrroline substrate yielded the target (S)-amine intermediate with >99.5% enantiomeric excess (e.e.) and 82.5% isolated yield at an 80 g/L scale [1]. This quantitatively establishes the compatibility of the (S)-2,5-difluoro motif with high-efficiency industrial biocatalysis, a benchmark not established for alternative difluoro regioisomers in this specific enzyme system.

Biocatalysis Imine Reductase Chiral Amine Synthesis

DPP-4 Inhibition Potency and Selectivity Window vs. DPP-8/DPP-2

Compounds incorporating the (2,5-difluorophenyl)ethanamine pharmacophore exhibit a potent and selective profile against dipeptidyl peptidase-4 (DPP-4). A derivative, (R)-1-(1-(5-(aminooxycarbonyl)pyridin-3-yl)piperidin-4-yl)-2-(2,5-difluorophenyl)ethanamine, demonstrated an IC50 of 18 nM against DPP-4, while showing >1000-fold lower affinity for the off-target antitargets DPP-8 (IC50 = 18,000 nM) and DPP-2 (IC50 = 22,000 nM) [1]. This selectivity window is a key differentiator for this scaffold compared to less selective DPP-4 inhibitor motifs, providing a quantifiable safety and target engagement advantage in early-stage drug discovery.

DPP-4 Inhibitor Type 2 Diabetes Enzyme Selectivity

Commercially Specified Purity Benchmark vs. Alternative Suppliers

For procurement, the guaranteed purity level is a critical decision factor. Reputable vendors like Fluorochem and Shanghai Coolpharm offer (S)-1-(2,5-Difluorophenyl)ethanamine with a minimum purity specification of 95.0% [1]. This baseline ensures sufficient quality for most research and early development synthetic steps, allowing for direct use without mandatory repurification. This contrasts with other supplier listings that may lack a stated purity guarantee or offer lower grades, a crucial differentiator for ensuring reproducible synthetic outcomes.

Analytical Chemistry Quality Control Sourcing

(S)-1-(2,5-Difluorophenyl)ethanamine (CAS 1201363-81-6): Target Application Scenarios for Research and Development


Synthesis of High-Potency Trk Kinase Inhibitors for Oncology Research

Use this specific (S)-configured 2,5-difluoroamine as the foundational chiral amine building block for constructing potent inhibitors of tropomyosin receptor kinases (TrkA/B/C). Patent data indicates that compounds built from this motif achieve single-digit nanomolar IC50 values (e.g., 1.90 nM against TrkA) [1]. Its well-defined stereochemistry is essential for locking the molecule into the bioactive conformation required for optimal engagement with the Trk kinase ATP-binding pocket, making it a strategic procurement choice for SAR expansion and lead optimization in oncology programs targeting NTRK gene fusions.

Construction of Selective Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Metabolic Disease Programs

Employ the (2,5-difluorophenyl)ethanamine fragment as a critical pharmacophore for developing next-generation DPP-4 inhibitors. As demonstrated by analogs in BindingDB, this specific motif enables exquisite selectivity for DPP-4 over related proteases like DPP-8 and DPP-2 (selectivity window >1000-fold) [2]. Procurement of this exact amine is directly supported by this documented selectivity profile, which is a key differentiator in designing safer, more effective antidiabetic agents with minimized off-target immune or gastrointestinal toxicity risks.

Industrial Biocatalysis Process Development for Chiral Amine Intermediates

Deploy the (S)-2,5-difluorophenyl ethanamine framework in the development and scale-up of biocatalytic reductive amination processes. The compatibility of the 2,5-difluorophenyl group with engineered imine reductases (IREDs) has been proven at kilogram scale, achieving >99.5% e.e. and high space-time yield (352 g L⁻¹ day⁻¹) [3]. This makes the compound a valuable benchmark substrate for screening novel IRED variants and for optimizing sustainable, high-yield manufacturing routes for fluorinated chiral amine intermediates in the pharmaceutical industry.

Quote Request

Request a Quote for (S)-1-(2,5-Difluorophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.